molecular formula C20H23BrN2O3 B302873 5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide

5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide

Cat. No. B302873
M. Wt: 419.3 g/mol
InChI Key: WKSZIBZOOSVTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of protein kinase C (PKC) and the ATP-binding cassette transporter G2 (ABCG2), which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, have neuroprotective effects, and have vasorelaxant effects. Additionally, this compound has been found to inhibit the activity of certain enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide in lab experiments is its wide range of biochemical and physiological effects. This compound can be used to study various cellular processes and has potential applications in cancer research, neurological disorders, and cardiovascular disease. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the potential use of this compound in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular disease.
3. Studies on the development of more soluble analogs of this compound for use in lab experiments.
4. Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studies on the potential use of this compound in drug delivery systems.

Synthesis Methods

The synthesis of 5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide involves several steps. The first step involves the preparation of 4-aminobenzoyl chloride, which is then reacted with isobutylamine to form 4-(isobutylcarbamoyl)benzoic acid. This acid is then reacted with 5-bromo-2-ethoxyaniline to form the final product, 5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide.

Scientific Research Applications

5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas in which this compound has been studied include:
1. Cancer Research: 5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth of cancer cells in vitro. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neurological Disorders: This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Disease: 5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide has been found to have vasorelaxant effects and has been studied for its potential use in the treatment of cardiovascular disease.

properties

Product Name

5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-[4-(2-methylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H23BrN2O3/c1-4-26-18-10-7-15(21)11-17(18)20(25)23-16-8-5-14(6-9-16)19(24)22-12-13(2)3/h5-11,13H,4,12H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

WKSZIBZOOSVTRT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)NCC(C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)NCC(C)C

Origin of Product

United States

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